molecular formula C22H35NO5S B12646093 N-Succinyl-S-farnesyl-L-cysteine CAS No. 1227280-11-6

N-Succinyl-S-farnesyl-L-cysteine

Cat. No.: B12646093
CAS No.: 1227280-11-6
M. Wt: 425.6 g/mol
InChI Key: DRELUHKTGTYHAT-IRPIDOHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Succinyl-S-farnesyl-L-cysteine (SFC) is a novel small-molecule isoprenylcysteine (IPC) analog that serves as a key compound for dermatological and inflammatory research. This farnesyl-cysteine derivative mimics the C-terminus of processed CAAX proteins and is reported to inhibit signaling activation at the membrane by competing with endogenous isoprenoid groups for prenyl-binding sites . Its primary research value lies in its broad-spectrum anti-inflammatory and skin-protecting properties. In vitro studies demonstrate that SFC effectively inhibits GPCR and TLR-induced pro-inflammatory cytokine release (such as TNF-α, IL-6, and IL-8) in human epidermal keratinocytes and dermal microvascular endothelial cells triggered by various inducers, including UVB radiation, chemicals, cathelicidin (LL-37), and bacteria . Furthermore, research shows it reduces UVA-induced collagenase (pro-MMP-1) production in human dermal fibroblasts, indicating potential utility in photoaging studies . A clinical pilot study also suggests that SFC may reduce erythema and inflammatory lesions associated with rosacea . SFC is supplied for Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic or therapeutic use or personal consumption.

Properties

CAS No.

1227280-11-6

Molecular Formula

C22H35NO5S

Molecular Weight

425.6 g/mol

IUPAC Name

4-[[(1R)-1-carboxy-2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H35NO5S/c1-16(2)7-5-8-17(3)9-6-10-18(4)13-14-29-15-19(22(27)28)23-20(24)11-12-21(25)26/h7,9,13,19H,5-6,8,10-12,14-15H2,1-4H3,(H,23,24)(H,25,26)(H,27,28)/b17-9+,18-13+/t19-/m0/s1

InChI Key

DRELUHKTGTYHAT-IRPIDOHDSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)CCC(=O)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)CCC(=O)O)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analog Overview

IPC molecules share a conserved farnesyl-L-cysteine core but differ in N-terminal modifications, which dictate their biological activity and specificity:

Compound N-Terminal Modification Key Targets Primary Mechanisms
SFC Succinyl FPRL1, TLR2, MMP-1 Inhibits LL-37-induced IL-6 release (IC₅₀ = 2 µM); blocks UVA-induced pro-MMP-1 (IC₅₀ = 10 pM); suppresses ROS via FPRL1 (IC₅₀ = 25 µM) .
AFC Acetyl ATP-P2Y receptors Reduces neutrophil infiltration and cytokine release via ATP-P2Y receptor antagonism; no clinical data reported .
SIG-1191 Undisclosed MEK/AQP3 pathway Enhances skin hydration via MEK-dependent aquaporin-3 (AQP3) upregulation; preclinical anti-inflammatory activity .
L-BFC Butyryl Neutrophil ROS pathways Paradoxically stimulates superoxide release in neutrophils; not a methyltransferase substrate .

Mechanistic Differences

  • GPCR Modulation :

    • SFC specifically inhibits FPRL1-mediated oxidative burst (e.g., blocking fMLP-induced ROS in neutrophils) and LL-37-driven IL-6 release in endothelial cells, outperforming azelaic acid (IC₅₀ = 100 µM vs. SFC’s 2 µM) .
    • AFC lacks FPRL1 specificity and instead modulates ATP-P2Y receptors to suppress cytokine release .
  • TLR Signaling :

    • SFC reduces TLR2-mediated IL-8 release (IC₅₀ = 0.8 µM), comparable to clobetasol (IC₅₀ = 1 µM) . Other IPCs like SIG-1459 target TLR4 but lack quantitative potency data .

Potency and Selectivity

Parameter SFC AFC Clobetasol Azelaic Acid
IL-6 Inhibition IC₅₀ = 2 µM No data IC₅₀ = 0.08 µM IC₅₀ = 100 µM
MMP-1 Inhibition IC₅₀ = 10 pM No data No effect No effect
ROS Suppression IC₅₀ = 25 µM Variable Not applicable Not applicable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.